Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a chemical compound . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It contains a methylbenzo[d]thiazol-2-yl group, a carbamoylphenyl group, a sulfonyl group, and a piperazine-1-carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and similar compounds. For example, it likely has a high molecular weight and specific infrared absorption peaks .Scientific Research Applications
Antioxidant Applications
Thiazole derivatives, such as the one mentioned, have been recognized for their antioxidant properties. These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is particularly useful in the development of treatments for diseases caused by oxidative stress, such as neurodegenerative disorders .
Analgesic and Anti-inflammatory Applications
Compounds with a thiazole core are often explored for their analgesic and anti-inflammatory effects. They can be designed to target specific pathways involved in pain perception and inflammation, offering potential for the development of new pain relievers and anti-inflammatory drugs .
Antimicrobial and Antifungal Applications
The thiazole ring is a common feature in many antimicrobial and antifungal agents. Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate could serve as a lead compound for the synthesis of new drugs that combat resistant strains of bacteria and fungi .
Antiviral Applications
Thiazole derivatives have shown promise in antiviral drug research. They can be engineered to interfere with viral replication or to inhibit enzymes critical to the life cycle of viruses. This makes them valuable candidates for the treatment of viral infections .
Diuretic Applications
Some thiazole compounds exhibit diuretic properties, which means they can help promote the excretion of salt and water from the body. This is beneficial in treating conditions like hypertension and certain types of edema .
Anticonvulsant Applications
Research has indicated that thiazole derivatives can be effective anticonvulsants. They may modulate neurotransmitter release or act on ion channels to prevent seizures, making them potential treatments for epilepsy .
Neuroprotective Applications
Thiazoles are being studied for their neuroprotective effects. They may offer protection against neurotoxicity and could be used in the treatment of neurodegenerative diseases by preserving neuronal function and structure .
Antitumor or Cytotoxic Applications
Thiazole derivatives have been synthesized and evaluated for their antitumor and cytotoxic activities. They can act on various cancer cell lines, indicating their potential use in cancer therapy. Some compounds have demonstrated potent effects on specific types of cancer, such as prostate cancer .
properties
IUPAC Name |
ethyl 4-[4-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-3-31-22(28)25-11-13-26(14-12-25)33(29,30)17-9-7-16(8-10-17)20(27)24-21-23-19-15(2)5-4-6-18(19)32-21/h4-10H,3,11-14H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZFKJAWLUTRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate |
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